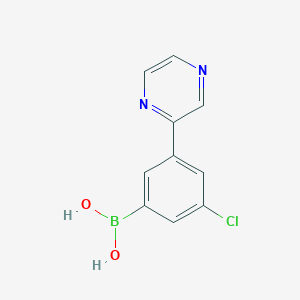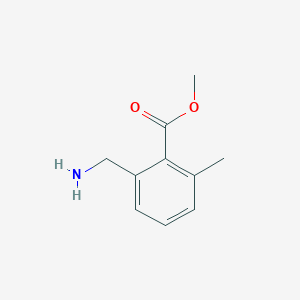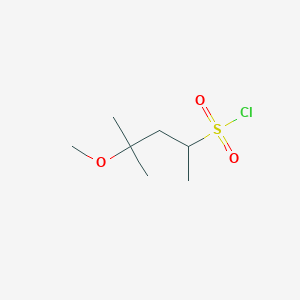
methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a difluorophenyl group and a carboxylate ester. The stereochemistry of the compound is defined by the (3S,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a difluorobenzene derivative.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the difluorophenyl group to a partially or fully hydrogenated derivative.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like halogens or sulfonates.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
Methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The difluorophenyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
類似化合物との比較
Similar Compounds
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
Methyl (3S,4R)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness
Methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H13F2NO2 |
|---|---|
分子量 |
241.23 g/mol |
IUPAC名 |
methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13F2NO2/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14/h2-4,9-10,15H,5-6H2,1H3/t9-,10+/m0/s1 |
InChIキー |
OIUJTHGEWAFCET-VHSXEESVSA-N |
異性体SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=C(C=C(C=C2)F)F |
正規SMILES |
COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


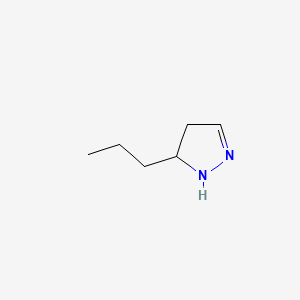
![7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13651732.png)

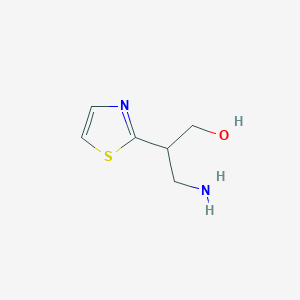

![7-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651760.png)
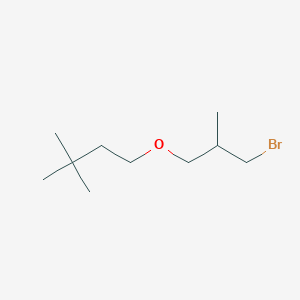
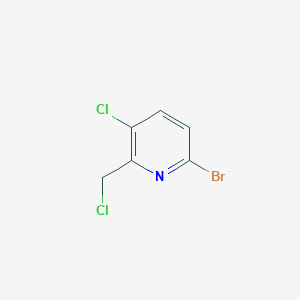
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)

